
(E)-3-(4-((2-Chloropyrimidin-4-yl)amino)-3,5-dimethylphenyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(4-((2-Chloropyrimidin-4-yl)amino)-3,5-dimethylphenyl)acrylonitrile is a chemical compound with the molecular formula C15H13ClN4 and a molecular weight of 284.74400 . It is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of (E)-3-(4-((2-Chloropyrimidin-4-yl)amino)-3,5-dimethylphenyl)acrylonitrile involves several steps. The synthetic route typically includes the reaction of 2-chloropyrimidine with 3,5-dimethylphenylamine to form an intermediate, which is then reacted with acrylonitrile under specific conditions to yield the final product . The reaction conditions often involve the use of catalysts and solvents to facilitate the process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
(E)-3-(4-((2-Chloropyrimidin-4-yl)amino)-3,5-dimethylphenyl)acrylonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom in the pyrimidine ring is replaced by other nucleophiles.
Addition: The acrylonitrile group can participate in addition reactions with various reagents.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(E)-3-(4-((2-Chloropyrimidin-4-yl)amino)-3,5-dimethylphenyl)acrylonitrile has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of (E)-3-(4-((2-Chloropyrimidin-4-yl)amino)-3,5-dimethylphenyl)acrylonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
(E)-3-(4-((2-Chloropyrimidin-4-yl)amino)-3,5-dimethylphenyl)acrylonitrile can be compared with other similar compounds, such as:
(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile: This compound lacks the 2-chloropyrimidin-4-yl group, which may result in different chemical and biological properties.
4-((4-Chloro-2-pyrimidinyl)amino)benzonitrile: This compound has a similar pyrimidine ring but differs in the substitution pattern on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H13ClN4 |
|---|---|
Molekulargewicht |
284.74 g/mol |
IUPAC-Name |
(E)-3-[4-[(2-chloropyrimidin-4-yl)amino]-3,5-dimethylphenyl]prop-2-enenitrile |
InChI |
InChI=1S/C15H13ClN4/c1-10-8-12(4-3-6-17)9-11(2)14(10)19-13-5-7-18-15(16)20-13/h3-5,7-9H,1-2H3,(H,18,19,20)/b4-3+ |
InChI-Schlüssel |
SWCNNCLZVAVLOM-ONEGZZNKSA-N |
Isomerische SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC=C2)Cl)C)/C=C/C#N |
Kanonische SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC=C2)Cl)C)C=CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-5-[(2,6-difluoro-3,5-dimethoxybenzyl)oxy]pyrimidine](/img/structure/B13348274.png)
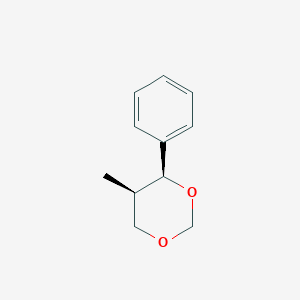
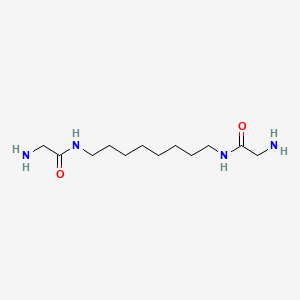

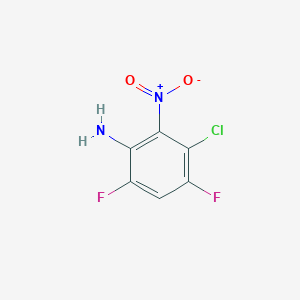
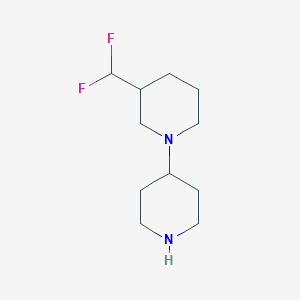
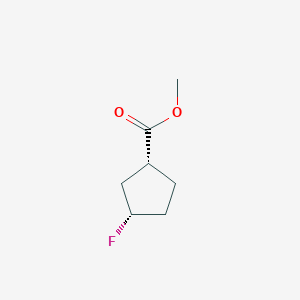


![(2S,6S)-2,6-Diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B13348352.png)
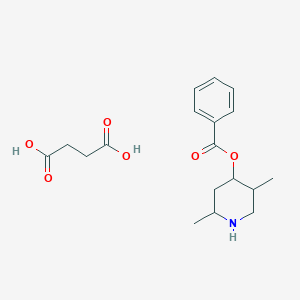
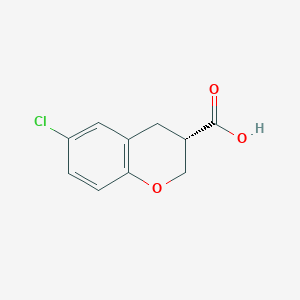
![7-(Ethylsulfonyl)-4,7-diazaspiro[2.5]octane](/img/structure/B13348361.png)

